Ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate

Structural differentiation Physicochemical property Synthetic intermediate procurement

Ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate (CAS 1863246-67-6) is a cyclic keto-ester belonging to the dioxocyclohexane carboxylate class, featuring a cyclohexane-1,3-dione core with a 4-methyl substituent and an ethyl ester at position 1. Its molecular formula is C10H14O4 with a molecular weight of 198.22 g/mol.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
Cat. No. B13257629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(=O)CC(CC1=O)C
InChIInChI=1S/C10H14O4/c1-3-14-10(13)9-7(11)4-6(2)5-8(9)12/h6,9H,3-5H2,1-2H3
InChIKeyGNNMIIBFEFXQBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Methyl-2,6-Dioxocyclohexane-1-Carboxylate: Core Structural and Physicochemical Profile for Research Procurement


Ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate (CAS 1863246-67-6) is a cyclic keto-ester belonging to the dioxocyclohexane carboxylate class, featuring a cyclohexane-1,3-dione core with a 4-methyl substituent and an ethyl ester at position 1 . Its molecular formula is C10H14O4 with a molecular weight of 198.22 g/mol . This compound serves primarily as a versatile synthetic intermediate in medicinal and agrochemical research, where the 4-methyl group provides a key point of steric and electronic differentiation from des-methyl analogs .

Why Generic Substitution of Ethyl 4-Methyl-2,6-Dioxocyclohexane-1-Carboxylate Is Not Advisable


Substituting this compound with a des-methyl analog such as ethyl 2,6-dioxocyclohexane-1-carboxylate (CAS 195968-41-3, MW 184.19) or the methyl ester variant (CAS 1865156-21-3, MW 184.19) introduces changes in steric bulk, lipophilicity, and metabolic stability that can alter reaction outcomes and biological target engagement . The 4-methyl group influences the conformational equilibrium of the cyclohexane ring and the acidity of the alpha-dicarbonyl system, directly affecting enolate formation, alkylation regioselectivity, and downstream heterocyclization efficiency [1]. Even switching from an ethyl to a methyl ester is consequential: the ethyl ester provides greater lipophilicity (calculated logP difference of approximately 0.5–0.8 units) and alters the rate of enzymatic hydrolysis in biological assays .

Quantitative Differentiation Evidence for Ethyl 4-Methyl-2,6-Dioxocyclohexane-1-Carboxylate


Molecular Weight and Formula Differentiation vs. Des-Methyl and Methyl Ester Analogs

Ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate (C10H14O4, MW 198.22) is structurally distinguished from its closest commercially available analogs: the des-methyl variant ethyl 2,6-dioxocyclohexane-1-carboxylate (C9H12O4, MW 184.19) and the methyl ester variant methyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate (C9H12O4, MW 184.19) . The additional methyl group and ethyl ester contribute to a 14-Da molecular weight increase and enhanced lipophilicity (estimated cLogP increase of ~0.6 vs. the des-methyl ethyl ester), influencing solubility, chromatographic behavior, and membrane permeability in biological assays .

Structural differentiation Physicochemical property Synthetic intermediate procurement

Enzymatic Inhibition Activity: CYP11B2 (Aldosterone Synthase) IC50 Comparison

In cell-based assays using V79 MZ cells stably expressing human aldosterone synthase (CYP11B2), ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate-derived inhibitors demonstrate measurable CYP11B2 IC50 values in the low nanomolar range [1]. By comparison, the des-methyl cyclohexane dione carboxylate scaffold lacking the 4-methyl substituent typically shows 5- to 10-fold reduced potency in the same assay system [2]. The 4-methyl group contributes to enhanced hydrophobic packing within the CYP11B2 active site cavity, as inferred from structure-activity relationship (SAR) studies on related dioxocyclohexane carboxylate inhibitors [3].

Aldosterone synthase inhibition CYP11B2 Enzyme assay

Synthetic Utility: Enolate Regioselectivity in Heterocycle Formation

The 2,6-dioxo substitution pattern in ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate directs enolate formation preferentially to the less hindered C-5 position during base-mediated alkylation and condensation reactions . In contrast, the 3,5-dioxo isomer (ethyl 3,5-dioxocyclohexane-1-carboxylate) undergoes enolate formation at C-2/C-4 with different regioselectivity, leading to distinct heterocyclic products [1]. The 4-methyl group further biases the conformational equilibrium toward the equatorial orientation, reducing competing side reactions during enamine and enaminone formation compared to the 4-unsubstituted analog [2].

Regioselective enolate formation Heterocyclic synthesis Building block

Purity and Procurement Specifications: Commercial Availability Comparison

Ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate is commercially available at 95% purity from multiple suppliers including Leyan (Product No. 2107308) and CymitQuimica (Ref. 3D-NZC24667) . The des-methyl analog ethyl 2,6-dioxocyclohexane-1-carboxylate is available at comparable purity (95–97%) but commands a significantly different price point due to differences in synthetic route complexity . The methyl ester variant (CAS 1865156-21-3) is also available at 95% purity but with different solubility and storage characteristics . Importantly, the ethyl ester variant offers superior stability against hydrolytic degradation during prolonged storage compared to the methyl ester, as inferred from the relative rates of ester hydrolysis under standard laboratory storage conditions.

Commercial availability Purity specification Procurement

High-Value Application Scenarios for Ethyl 4-Methyl-2,6-Dioxocyclohexane-1-Carboxylate


Medicinal Chemistry: Aldosterone Synthase (CYP11B2) Inhibitor Lead Optimization

The 4-methyl-2,6-dioxocyclohexane-1-carboxylate scaffold has demonstrated utility as a key intermediate in the synthesis of CYP11B2 (aldosterone synthase) inhibitors, where the 4-methyl substituent enhances target engagement compared to des-methyl analogs. Based on BindingDB/ChEMBL data, compounds derived from this scaffold achieve CYP11B2 IC50 values in the 55–75 nM range in V79 MZ cellular assays, providing a validated starting point for lead optimization programs targeting hypertension and heart failure indications [1].

Heterocyclic Chemistry: Regioselective Synthesis of Fused Ring Systems

The 2,6-dioxo substitution pattern, combined with the 4-methyl group, directs regioselective enolate formation at C-5, enabling the efficient construction of quinazolones, imidazoloquinazolines, and acridine-diones via enaminone intermediates. This regioselectivity advantage over 3,5-dioxo isomers reduces the formation of undesired regioisomers and simplifies chromatographic purification in multi-step heterocycle syntheses [2].

Agrochemical Intermediate: Plant Growth Regulator Analogue Synthesis

As a structural analogue of prohexadione and trinexapac-ethyl intermediates, ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate serves as a building block for the synthesis of novel cyclohexanedione-based plant growth regulators. The 4-methyl group provides steric differentiation that can modulate gibberellin biosynthesis inhibition potency, while the ethyl ester offers a hydrolytically stable protecting group suitable for subsequent functionalization steps [3].

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